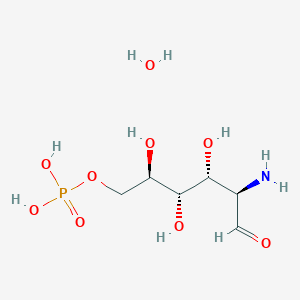

Glucosamine-6-phosphate (hydrate)

Description

Significance of Aminosugars in Biological Systems

Aminosugars are a unique class of monosaccharides where a hydroxyl group is replaced by an amino group. numberanalytics.com These molecules are fundamental building blocks for a vast array of essential macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans, which are integral to cell structure, signaling, and immune responses. ontosight.aiontosight.ai Unlike simple sugars that are primarily catabolized for energy, aminosugars are largely directed towards the synthesis of these complex structural components. They are found ubiquitously in tissues, particularly on cell surfaces and in the extracellular matrix, where they facilitate cell-to-cell communication and maintain tissue integrity. ontosight.ai The most prevalent aminosugars in biological systems are glucosamine (B1671600) and galactosamine, both derived from glucose. numberanalytics.com The dysregulation of aminosugar metabolism has been implicated in a variety of diseases, highlighting their critical role in maintaining cellular health. ontosight.ai

Historical Context of Glucosamine-6-Phosphate Research

The journey to understanding Glucosamine-6-Phosphate began with the initial isolation of its parent molecule, glucosamine. In 1876, Georg Ledderhose first prepared glucosamine through the hydrolysis of chitin (B13524). wikipedia.org However, the precise stereochemistry of glucosamine was not fully elucidated until the work of Walter Haworth in 1939. wikipedia.org

The mid-20th century marked a pivotal period in elucidating the metabolic significance of aminosugars. A landmark 1953 paper by Nobel laureate Luis F. Leloir and his colleague Carlos E. Cardini described the biosynthesis of glucosamine, laying the groundwork for understanding the hexosamine biosynthetic pathway. conicet.gov.arnih.gov Subsequent research in the 1950s led to the discovery and characterization of key enzymes involved in GlcN6P metabolism. The activity of Glucosamine-6-phosphate deaminase was first described in 1956 in both the kidneys by Leloir and Cardini, and in the brain. nih.gov Further studies in the late 1950s isolated and characterized this enzyme from various sources, including Escherichia coli. wikipedia.org These seminal discoveries were crucial in establishing the central role of Glucosamine-6-Phosphate as a key intermediate in the intricate network of cellular metabolism.

Overview of Glucosamine-6-Phosphate's Position in Core Metabolic Networks

Glucosamine-6-Phosphate occupies a strategic position at the crossroads of several major metabolic pathways. It is the first committed intermediate in the hexosamine biosynthetic pathway (HBP), a critical branch of glycolysis. nih.govnih.gov The HBP integrates glucose, amino acid (specifically glutamine), fatty acid (via acetyl-CoA), and nucleotide (via UTP) metabolism to produce its final product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). mdpi.com

The synthesis of GlcN6P is the rate-limiting step of the HBP and is catalyzed by the enzyme Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govnih.gov This enzyme converts the glycolytic intermediate fructose-6-phosphate and the amino acid glutamine into Glucosamine-6-Phosphate and glutamate (B1630785). nih.gov From here, GlcN6P is further metabolized to UDP-GlcNAc, a vital precursor for the synthesis of glycoproteins, proteoglycans, and glycolipids. wikipedia.org

Conversely, GlcN6P can be deaminated by the enzyme Glucosamine-6-phosphate deaminase to produce fructose-6-phosphate and ammonia (B1221849), thereby re-entering glycolysis. wikipedia.org This reversible reaction provides a mechanism for the cell to balance the flux between glycolysis and the HBP, depending on its metabolic needs. The allosteric regulation of the enzymes acting on GlcN6P further underscores its role as a key regulatory hub in cellular metabolism.

Key Enzymes in Glucosamine-6-Phosphate Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Key Characteristics |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate + L-Glutamine → Glucosamine-6-phosphate + L-Glutamate | Hexosamine Biosynthetic Pathway (HBP) | Rate-limiting enzyme of the HBP; subject to feedback inhibition by UDP-GlcNAc. nih.govnih.gov |

| Glucosamine-phosphate N-acetyltransferase (GNA1) | Glucosamine-6-phosphate + Acetyl-CoA → N-acetyl-D-glucosamine-6-phosphate + CoA | Hexosamine Biosynthetic Pathway (HBP) | Catalyzes the acetylation of GlcN6P. |

| Glucosamine-6-phosphate deaminase (NagB) | D-glucosamine-6-phosphate + H₂O ⇌ D-fructose-6-phosphate + NH₃ | Aminosugar Metabolism / Glycolysis | Catalyzes the reversible conversion of GlcN6P to a glycolytic intermediate; subject to allosteric regulation. wikipedia.org |

Interconnection of Glucosamine-6-Phosphate with Major Metabolic Pathways

graph TD; A[Glycolysis] -->|Fructose-6-Phosphate| B(Hexosamine Biosynthetic Pathway); B -->|Glucosamine-6-Phosphate| C[UDP-GlcNAc Synthesis]; C --> D[Glycoprotein Synthesis]; C --> E[Glycolipid Synthesis]; C --> F[Proteoglycan Synthesis]; B -->|Glucosamine-6-Phosphate| G(Glycolysis); H[Amino Acid Metabolism] -->|L-Glutamine| B; I[Fatty Acid Metabolism] -->|Acetyl-CoA| C; J[Nucleotide Metabolism] -->|UTP| C;

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16NO9P |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H14NO8P.H2O/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);1H2/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

UQENKMRQSJRGCB-BTVCFUMJSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O.O |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.O |

Origin of Product |

United States |

Biosynthesis of Glucosamine 6 Phosphate

The Glucosamine-6-Phosphate Synthase (GlmS/GFAT) Reaction

The principal route for the de novo synthesis of GlcN-6-P is catalyzed by the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (GlmS) or GFAT. nih.govfrontiersin.org This enzyme is ubiquitous in living organisms, highlighting its fundamental importance in cellular metabolism. nih.gov The reaction itself is a complex process involving both amino transfer and sugar isomerization. nih.gov

Substrates and Products

The GlmS/GFAT-catalyzed reaction utilizes two primary substrates: D-fructose-6-phosphate, an intermediate of glycolysis, and the amino acid L-glutamine, which serves as the amino donor. nih.govacs.org The enzyme facilitates the transfer of the amide nitrogen from L-glutamine to D-fructose-6-phosphate. nih.gov This intricate enzymatic process yields two products: D-glucosamine-6-phosphate and L-glutamate. nih.gov A key feature of GlmS is its high specificity for L-glutamine as the amino donor; unlike some other amidotransferases, it cannot effectively utilize ammonia (B1221849) for this purpose. nih.govnih.gov

Table 1: The GlmS/GFAT Reaction

| Substrates | Products |

|---|---|

| D-Fructose-6-Phosphate | D-Glucosamine-6-Phosphate |

Irreversibility of the Catalytic Step

The reaction catalyzed by GlmS/GFAT is considered to be practically irreversible under physiological conditions. nih.govebi.ac.uk This forward momentum is a critical feature of the hexosamine biosynthesis pathway, committing the cell to the production of amino sugars. The first irreversible step in a metabolic pathway is often a key point of regulation, and the GlmS/GFAT reaction is no exception.

Alternative Biosynthetic Routes to Glucosamine-6-Phosphate

While the de novo synthesis via GlmS/GFAT is the primary route, cells can also utilize a salvage pathway to produce GlcN-6-P from exogenous sources of glucosamine (B1671600). nih.gov

Phosphorylation of Exogenous Glucosamine by N-acetyl-D-glucosamine Kinase

When glucosamine is available from the extracellular environment, it can be transported into the cell and enter the hexosamine biosynthesis pathway. nih.gov This entry point bypasses the initial GlmS/GFAT step. Once inside the cell, glucosamine is phosphorylated at the 6th carbon position by the enzyme N-acetyl-D-glucosamine kinase (NAGK) to form glucosamine-6-phosphate. caymanchem.com This allows the cell to utilize pre-formed glucosamine, providing a more direct route to the synthesis of downstream products of the HBP. nih.gov

Table 2: Alternative

| Substrate | Enzyme | Product |

|---|

Catabolism and Turnover of Glucosamine 6 Phosphate

Glucosamine-6-Phosphate Deaminase (NagB/GNPDA) Reaction

Glucosamine-6-phosphate deaminase (EC 3.5.99.6), also known as NagB in bacteria or GNPDA in mammals, is the enzyme that catalyzes the critical final step in the catabolism of N-acetylglucosamine (GlcNAc). researchgate.netnih.gov This reaction determines the metabolic fate of the carbon and nitrogen derived from amino sugars. researchgate.netnih.gov The enzyme facilitates both a deamination and an isomerization, converting an amino sugar into a keto sugar that can directly enter glycolysis. frontiersin.orgwikipedia.org

The fundamental reaction catalyzed by glucosamine-6-phosphate deaminase is the conversion of D-glucosamine 6-phosphate (GlcN-6P) and water into D-fructose 6-phosphate (Fru-6P) and ammonia (B1221849) (NH₃). wikipedia.orgpathwaycommons.org

Chemical Reaction: D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₃ wikipedia.orgpathwaycommons.org

This process is a hydrolytic deamination coupled with an aldo-keto isomerization. uniprot.org The reaction mechanism involves the formation of an enamine intermediate, followed by a water molecule attacking at the C-2 position. researchgate.net This leads to the release of ammonia and, after appropriate proton transfer, the formation of fructose-6-phosphate (B1210287). researchgate.net By producing fructose-6-phosphate, a key intermediate in glycolysis, this reaction provides a direct entry point for the carbon skeleton of amino sugars into the central carbon metabolism for energy generation. nih.govresearchgate.net In bacteria, this is the terminal reaction in the pathway for utilizing GlcNAc as a carbon source. researchgate.net

The deamination reaction catalyzed by glucosamine-6-phosphate deaminase is reversible. uniprot.orgnih.govuniprot.org While the catabolic direction (deamination) is often favored, the enzyme can catalyze the anabolic reaction—the synthesis of glucosamine-6-phosphate from fructose-6-phosphate and ammonia—under specific metabolic conditions. nih.govnih.gov

The direction of the reaction is largely influenced by the cellular concentrations of the substrates. nih.gov Notably, high concentrations of ammonia can drive the reaction in the reverse (aminating) direction, allowing for the synthesis of hexosamines. uniprot.orgnih.gov This reversibility enables the enzyme to play a role in maintaining metabolic homeostasis, fine-tuning the levels of UDP-N-acetylglucosamine, which is crucial for processes like hyaluronan synthesis during tissue remodeling. uniprot.orguniprot.org Studies on the enzyme from various organisms have confirmed its ability to catalyze both the forward and reverse reactions, although the kinetic preferences may vary. nih.gov For instance, research on the enzyme from the archaeon Thermococcus kodakaraensis showed that while it could perform both reactions, its kinetics favored the catabolic deamination of glucosamine-6-phosphate. nih.gov

| Organism | Reaction Direction | Substrate | Km (mM) | kcat (s-1) | Source |

|---|---|---|---|---|---|

| Thermococcus kodakaraensis | Deamination (Forward) | Glucosamine-6-Phosphate | 0.17 | 150 | nih.gov |

| Amination (Reverse) | Fructose-6-Phosphate | 0.43 | 14 | ||

| Bacillus subtilis | Deamination (Forward) | Glucosamine-6-Phosphate | 0.13 | 28 | nih.govresearchgate.net |

| Aspergillus niger | Deamination (Forward) | Glucosamine-6-Phosphate | Low (specific value not stated) | N/A | nih.gov |

| Aspergillus niger | Amination (Reverse) | Fructose-6-Phosphate | High Affinity (specific value not stated) | N/A | nih.gov |

The glucosamine-6-phosphate deaminase reaction is a critical hub for nutrient recycling, effectively channeling carbon and nitrogen from amino sugars into central metabolic pathways. nih.govresearchgate.net

Nitrogen Recycling: The ammonia released during the deamination reaction is a valuable source of nitrogen for the cell. This ammonia can be incorporated into various biosynthetic pathways, including the synthesis of amino acids (like glutamate (B1630785) and glutamine), nucleotides, and other nitrogen-containing compounds. nih.govebi.ac.uk This recycling mechanism is particularly important for cellular nitrogen management, allowing the cell to salvage nitrogen that would otherwise be lost. nih.gov Thus, the enzyme links the hexosamine pathway not only to glycolysis but also to lipid, amino acid, and nucleotide metabolism. nih.gov

Enzymology of Glucosamine 6 Phosphate Metabolism

Glucosamine-6-Phosphate Synthase (GlmS/GFAT)

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a ubiquitous enzyme that plays a pivotal role in cellular metabolism. It catalyzes the formation of Glucosamine-6-phosphate from D-fructose-6-phosphate (Fru-6-P) and L-glutamine. This reaction is the first and rate-limiting step in the hexosamine biosynthetic pathway, which ultimately produces uridine (B1682114) 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of glycoproteins, glycolipids, proteoglycans, and chitin (B13524). The enzyme is a member of the amidotransferase family, which utilizes the amide nitrogen from glutamine and transfers it to an acceptor substrate. Unlike many other amidotransferases, GlmS/GFAT shows high specificity for glutamine and typically cannot use ammonia (B1221849) as an alternative nitrogen donor.

Structural Biology of GlmS/GFAT

The catalytic function of GlmS/GFAT is intricately linked to its complex three-dimensional structure. Structural studies, primarily through X-ray crystallography, have provided detailed insights into its architecture, oligomeric assembly, and the arrangement of its active sites.

The monomeric subunit of GlmS/GFAT is characterized by a modular architecture consisting of two distinct functional domains connected by a flexible linker region.

N-terminal Glutaminase (B10826351) (GLN) Domain: This domain, typically comprising residues 1-240, is responsible for binding and hydrolyzing L-glutamine to produce L-glutamate and ammonia. It belongs to the F-type group of glutamine-dependent amidotransferases.

C-terminal Isomerase/Synthase (ISOM) Domain: This larger domain, spanning approximately residues 241-608, binds the sugar substrate, fructose-6-phosphate (B1210287). It catalyzes two key activities: the ketose-aldose isomerization of the sugar and the subsequent amination using the ammonia generated by the glutaminase domain to synthesize Glucosamine-6-phosphate.

These two domains are spatially separated, with their active sites connected by a remarkable structural feature: a long, hydrophobic intramolecular channel. This channel, approximately 18 Å in length, sequesters the ammonia produced in the glutaminase domain and funnels it directly to the isomerase active site, preventing its diffusion into the solvent.

| Domain | Approximate Residues | Primary Function | Substrates/Products |

|---|---|---|---|

| N-terminal Glutaminase (GLN) | 1-240 | Hydrolysis of L-glutamine | L-glutamine → L-glutamate + Ammonia |

| C-terminal Isomerase (ISOM) | 241-608 | Isomerization and amination of D-fructose-6-phosphate | D-fructose-6-phosphate + Ammonia → D-glucosamine-6-phosphate |

The quaternary structure of GlmS/GFAT exhibits significant variation across different kingdoms of life, which is linked to its regulation.

Prokaryotic Enzymes (GlmS): In bacteria, such as Escherichia coli, the enzyme typically exists as a homodimer. Further studies on E. coli GlmS have revealed a more complex regulatory mechanism where the active dimer is in equilibrium with an inactive hexameric state. The final product, Glucosamine-6-phosphate, acts as an allosteric regulator, shifting the equilibrium towards the inactive hexamer, thus providing a feedback inhibition mechanism.

Eukaryotic Enzymes (GFAT): In contrast, eukaryotic GFATs, including those from fungi (Candida albicans), rats, and humans, are organized as homotetramers. The residues responsible for the tetramerization are conserved among eukaryotic sequences but are absent in their bacterial counterparts, explaining the difference in oligomeric architecture.

| Organism Type | Enzyme Name | Predominant Oligomeric State | Regulatory Oligomeric State |

|---|---|---|---|

| Prokaryotic (e.g., E. coli) | GlmS | Dimer (Active) | Hexamer (Inactive) |

| Eukaryotic (e.g., Human, C. albicans) | GFAT | Tetramer (Active) | Not established |

Despite differences in oligomeric states, the fundamental catalytic mechanism of GlmS/GFAT is preserved, which is reflected in the high degree of conservation of key amino acid residues within the active sites across diverse species. All catalytic residues and at least five additional residues involved in substrate binding are highly conserved.

In the glutaminase domain, the N-terminal Cysteine (Cys1) is the crucial nucleophile that initiates glutamine hydrolysis. Its reactivity is modulated by its own α-amine group. Other conserved residues in this domain, such as Asn98 and Gly99, form an "oxyanion hole" that stabilizes the tetrahedral intermediate formed during catalysis.

The isomerase domain also contains a set of highly conserved residues essential for sugar binding and isomerization. Structural comparisons between the enzymes from C. albicans and Homo sapiens reveal a significant conservation of both the structure and conformation of these crucial amino acid residues. Notably, some key residues like Cys1, Trp74, and Glu488 exhibit conformational mobility, suggesting their dynamic role during the catalytic cycle.

The catalytic cycle begins in the glutaminase active site. The thiol group of the highly conserved N-terminal cysteine residue (Cys1) performs a nucleophilic attack on the γ-carbonyl group of the L-glutamine substrate. This step is facilitated by the α-amine of Cys1 acting as a general base.

This attack forms a covalent γ-glutamyl-thioester intermediate. A water molecule then hydrolyzes this intermediate, releasing L-glutamate and ammonia. The liberated ammonia (NH₃) does not diffuse into the cellular environment. Instead, it is channeled through the hydrophobic tunnel connecting the two active sites to the isomerase domain, where the second substrate, Fru-6-P, is already bound. This channeling mechanism is critical for ensuring the efficient utilization of the generated ammonia and for preventing the potentially toxic accumulation of ammonia in the cell. While the transfer is highly efficient in bacterial GlmS, human GFATs appear to have a higher rate of ammonia leakage.

Molecular Mechanism of Catalysis

Ketose-Aldose Isomerization of Fructosamine-6-Phosphate

The C-terminal domain of GlmS/GFAT is responsible for the isomerization of fructose-6-phosphate, a ketose, into glucosamine-6-phosphate, an aldose. ebi.ac.uknih.gov This conversion is a classic example of ketose-aldose isomerization. libretexts.org In the absence of the amino donor glutamine, the isomerase domain can convert fructose-6-phosphate into glucose-6-phosphate. ebi.ac.ukscispace.com The proposed mechanism for the isomerization activity involves several key steps:

Ring Opening : The cyclic form of the fructose-6-phosphate substrate binds to the active site. The enzyme, through residues like His504, catalyzes the opening of the sugar ring to its linear form. nih.govscispace.com

Enolization : A general base in the active site, such as Glu488, abstracts a proton from the C1 carbon of the linear fructose-6-phosphate. This leads to the formation of a cis-enediol intermediate. scispace.com

Proton Transfer : The same enzymatic residue then transfers a proton to the C2 carbon. scispace.com This intramolecular hydrogen transfer is a key feature of this isomerization.

Amination and Tautomerization : Concurrently, ammonia, generated from glutamine by the N-terminal glutaminase domain, is channeled to the isomerase active site. The ammonia attacks the C2 carbon, and subsequent tautomerization and protonation yield the final product, glucosamine-6-phosphate.

This intricate mechanism ensures the efficient and specific conversion of a glycolytic intermediate into a precursor for the biosynthesis of all amino sugar-containing macromolecules. ebi.ac.uk

Substrate Specificity and Affinity

The enzymes involved in the metabolism of glucosamine-6-phosphate exhibit distinct substrate specificities that are crucial for the regulation of the hexosamine biosynthesis pathway.

Glucosamine-6-Phosphate Synthase (GlmS/GFAT) : This enzyme shows high specificity for its substrates. It utilizes L-glutamine as the amino donor and D-fructose-6-phosphate as the acceptor. researchgate.net Mammalian GFAT demonstrates a high affinity for fructose-6-phosphate, with a reported Km value of 7 µM for human GFAT1 (hGFAT1). researchgate.net The enzyme is specific for fructose-6-phosphate and does not utilize glucose-6-phosphate to generate glucosamine-6-phosphate. nih.gov

Glucosamine-phosphate N-acetyltransferase (GNA1) : This enzyme catalyzes the acetylation of glucosamine-6-phosphate. While its primary substrate is glucosamine-6-phosphate, studies on human GNA1 have revealed a relaxed donor specificity. It can transfer not only an acetyl group from acetyl-CoA but also other acyl groups up to four carbons in length, such as propionyl and n-butyryl groups.

Glucosamine-6-Phosphate Deaminase (NagB/GNPDA) : This enzyme specifically catalyzes the conversion of D-glucosamine-6-phosphate to D-fructose-6-phosphate and ammonia. nih.gov Structural studies have shown that the enzyme has a preference for the α-anomer of glucosamine-6-phosphate as its natural substrate. It does not act on nonphosphorylated compounds like glucosamine (B1671600). nih.gov

Kinetic Studies of GlmS/GFAT

Enzymatic Parameters (e.g., reaction rates, inhibition mechanisms)

The kinetics of GlmS/GFAT have been studied to understand its regulation and reaction mechanism.

Reaction Rates : Kinetic analyses of purified recombinant human GFAT1 (hGFAT1) have determined a Km for fructose-6-phosphate of 7 µM and a Kd of 2 µM. researchgate.net For the monomeric glucosamine-6-phosphate deaminase (NagB) from Bacillus subtilis, the catalytic rate constant (kcat) is 28 s-1 and the apparent Michaelis constant (Km(app)) is 0.13 mM. nih.gov

Inhibition Mechanisms : GFAT activity is subject to feedback inhibition by the end product of the hexosamine biosynthesis pathway, UDP-N-acetylglucosamine (UDP-GlcNAc). This inhibition is competitive with respect to fructose-6-phosphate, with a reported Ki of 4 µM for hGFAT1. researchgate.net Interestingly, human GFAT1 is also highly sensitive to product inhibition by glucosamine-6-phosphate itself. researchgate.net

In contrast, glucosamine-6-phosphate deaminase (NagB) from E. coli is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). uniprot.orguniprot.org Some forms of NagB, like the one from Bacillus subtilis, can exhibit substrate inhibition at high concentrations of glucosamine-6-phosphate, with a Ki of approximately 4 mM. nih.gov

| Enzyme | Parameter | Value | Organism/Source |

|---|---|---|---|

| Human GFAT1 (hGFAT1) | Km (Fructose-6-Phosphate) | 7 µM | Human |

| Kd (Fructose-6-Phosphate) | 2 µM | ||

| Ki (UDP-GlcNAc) | 4 µM | ||

| Bacillus subtilis NagB | kcat | 28 s-1 | Bacillus subtilis |

| Km(app) (Glucosamine-6-Phosphate) | 0.13 mM | ||

| Ki (Substrate Inhibition) | ~4 mM |

Analysis of Intermediate Analogues

The study of intermediate analogues has been crucial in elucidating the catalytic mechanism of GlmS/GFAT. Transition state analogues, which are stable molecules that mimic the unstable transition state of the enzymatic reaction, are powerful tools for structural and functional studies.

For GlmS, 2-amino-2-deoxyglucitol-6P (ADGP) has been used as a transition state analogue. nih.gov Crystallographic studies of the isomerase domain of GlmS in complex with ADGP have revealed that the analogue binds in an extended, linear conformation, unlike the cyclic form of the product, glucose-6-phosphate. scispace.com This provides strong evidence for a ring-opening step in the catalytic mechanism. The binding of this analogue has helped to identify key amino acid residues involved in stabilizing the enediol intermediate and in the proton transfer steps of the isomerization reaction. nih.govscispace.com

Glucosamine-6-Phosphate Deaminase (NagB/GNPDA)

Glucosamine-6-phosphate deaminase (NagB or GNPDA) catalyzes the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonia. nih.govuniprot.org This enzyme plays a crucial role in the catabolism of amino sugars.

Structural Biology of NagB/GNPDA

The structural biology of NagB/GNPDA reveals a diverse family of enzymes. Sequence analyses have categorized the NagB superfamily into three main clusters:

Multimeric, allosterically regulated deaminases (e.g., from Escherichia coli)

Phosphogluconolactonases

Monomeric, non-allosterically regulated deaminases (e.g., from Bacillus subtilis) nih.gov

Kinetic Studies of NagB/GNPDA

The kinetic properties of glucosamine-6-phosphate deaminase are closely linked to its structural organization, with significant differences observed between the monomeric and multimeric forms.

Substrate inhibition, a common deviation from Michaelis-Menten kinetics, is observed in certain forms of glucosamine-6-phosphate deaminase. rsc.org The monomeric NagB from Bacillus subtilis, for example, exhibits a decrease in activity at high concentrations of its substrate, glucosamine-6-phosphate. nih.govresearchgate.netwhiterose.ac.uk The inhibition constant (Ki) for this substrate inhibition is approximately 4 mM. nih.govresearchgate.netwhiterose.ac.uk This phenomenon may be attributed to the formation of an unproductive enzyme-substrate complex at elevated substrate levels. rsc.org

The hexameric glucosamine-6-phosphate deaminases are classic examples of allosteric enzymes. nih.govnih.gov The E. coli enzyme (NagB) is allosterically activated by N-acetyl-D-glucosamine-6-phosphate (GlcNAc6P). nih.govnih.gov This regulation is crucial for coordinating the catabolism of amino sugars. nih.gov

The allosteric regulation of NagB is multifaceted:

Heterotropic Activation: The enzyme is activated by GlcNAc6P, which binds to an allosteric site distinct from the active site. nih.govpharmacologycanada.org This binding shifts the conformational equilibrium of the enzyme towards the more active R state. nih.gov

Homotropic Activation: At high concentrations, the substrate glucosamine-6-phosphate can also act as an activator, a phenomenon known as positive cooperativity. nih.govresearchgate.net This homotropic activation arises from the substrate binding to the allosteric site. researchgate.net

Isothermal titration calorimetry and crystallographic studies have revealed an unusual allosteric site that can bind both the heterotropic activator (GlcNAc6P) and the substrate (GlcN6P), providing a structural basis for both homotropic and heterotropic activation. researchgate.net

Isoenzymes of Glucosamine-6-Phosphate Deaminase (e.g., GNPDA1 and GNPDA2)

The human genome encodes two isoenzymes of glucosamine-6-phosphate deaminase, GNPDA1 and GNPDA2. uniprot.orgmdpi.com Both are homo-hexameric and catalyze the same reaction, but they exhibit different kinetic and molecular characteristics, suggesting distinct physiological roles. mdpi.comnih.gov

GNPDA1 has been purified and characterized from several animal sources. uniprot.org The human recombinant GNPDA1 displays unusual mixed allosteric kinetics. Its allosteric activator, GlcNAc6P, acts as a V-type activator (increasing Vmax) and a K-type inhibitor (increasing the apparent Km for the substrate). uniprot.org In the absence of GlcNAc6P, the catalytic activity of GNPDA1 is very low, making the activator essential for its function. uniprot.org Furthermore, GNPDA1 exhibits substrate inhibition that is dependent on the concentration of GlcNAc6P. uniprot.org

GNPDA2 is more dependent on the concentration of the substrate, GlcN6P, than on the allosteric activator, GlcNAc6P. nih.gov This suggests that GNPDA2, in conjunction with glutamine:fructose-6-phosphate amidotransferase (GFAT), may be more involved in fueling the hexosamine biosynthetic pathway. nih.gov The differential regulation of these isoenzymes allows for fine-tuning of amino sugar metabolism in response to varying cellular conditions. mdpi.com The existence of these two isoenzymes with distinct regulatory properties highlights the complexity of metabolic control in human cells. mdpi.com

| Property | GNPDA1 | GNPDA2 | Reference |

|---|---|---|---|

| Allosteric Activator | N-acetyl-D-glucosamine-6-phosphate (GlcNAc6P) | Less dependent on GlcNAc6P | uniprot.orgnih.gov |

| Effect of GlcNAc6P | Mixed K-type inhibitor and V-type activator | - | uniprot.org |

| Substrate Dependence | Exhibits substrate inhibition | More dependent on GlcN6P concentration | uniprot.orgnih.gov |

| Proposed Role | Fine-tuning UDP-GlcNAc levels | Fueling the hexosamine biosynthetic pathway | nih.gov |

Other Enzymes Interacting with Glucosamine-6-Phosphate

Glucosamine-6-phosphate is a pivotal intermediate in cellular metabolism, and its fate is directed by several key enzymes. Beyond its synthesis, other enzymes utilize it as either a substrate or a product, channeling it into various essential biosynthetic pathways. This section details the enzymology of two such critical enzymes: N-Acetylglucosamine-6-phosphate Deacetylase (NagA) and Phosphoglucosamine Mutase (GlmM).

N-Acetylglucosamine-6-phosphate Deacetylase (NagA)

N-Acetylglucosamine-6-phosphate deacetylase, encoded by the nagA gene, is a crucial enzyme in amino sugar metabolism. wikipedia.org It belongs to the amidohydrolase superfamily, a group of enzymes that act on amide bonds and are typically metalloenzymes. wikipedia.org NagA's primary role is to catalyze the hydrolysis of the N-acetyl group from N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), yielding D-glucosamine-6-phosphate (GlcN-6-P) and acetate. uniprot.orgnih.gov This reaction is a committed step for both the assimilation of N-acetylglucosamine and the biosynthesis of amino-sugar-nucleotides. nih.gov

The product of the NagA reaction, glucosamine-6-phosphate, is a key precursor for two major metabolic routes: the peptidoglycan recycling pathway and glycolysis. wikipedia.org In bacteria, this function is essential for cell wall maintenance and nutrient utilization. wikipedia.orgnih.gov The enzyme is located in the cytoplasm, where it acts on GlcNAc-6-P that has been formed from the breakdown of the bacterial cell wall. wikipedia.orgnih.gov

NagA requires a divalent metal cation for its activity. uniprot.org Studies have shown that while several metals can function as cofactors, the highest efficiency is achieved with Zinc (Zn²⁺) or Cobalt (Co²⁺), followed by Manganese (Mn²⁺), Cadmium (Cd²⁺), Iron (Fe²⁺), and Nickel (Ni²⁺). uniprot.org The enzyme's activity is subject to regulation; it is notably inhibited by its products, glucosamine-6-phosphate and acetate, as well as by high concentrations of its substrate, GlcNAc-6-P. uniprot.org

| Substrate/Inhibitor | KM (mM) | pH | Temperature (°C) | Notes |

|---|---|---|---|---|

| N-acetyl-glucosamine 6-phosphate | 0.3 | 7.5 | 30 | uniprot.org |

| N-acetyl-glucosamine 6-phosphate | 0.8 | 8.0 | 37 | uniprot.org |

| N-acetyl-D-glucosamine-6-phosphate | 0.08 | 7.5 | 30 | Using Zn-reconstituted form of the enzyme. uniprot.org |

| N-acetyl-D-galactosamine-6-phosphate | 1.24 | 7.5 | 30 | Using Zn-reconstituted form of the enzyme. uniprot.org |

| Glucosamine 6-phosphate (Inhibitor Ki) | 20 | 7.5 | 30 | uniprot.org |

| Acetate (Inhibitor Ki) | 20 | 7.5 | 30 | uniprot.org |

Phosphoglucosamine Mutase (GlmM)

Phosphoglucosamine mutase, encoded by the essential gene glmM, is a key enzyme in the biosynthesis of cell wall precursors, specifically peptidoglycan and lipopolysaccharide. nih.govnih.gov It belongs to the α-D-phosphohexomutase family of isomerases. wikipedia.org The primary function of GlmM is to catalyze the reversible interconversion of glucosamine-6-phosphate (GlcN-6-P) to glucosamine-1-phosphate (GlcN-1-P). uniprot.orgnih.govacs.org This reaction is a critical step in the pathway leading to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential building block for bacterial cell walls. nih.govacs.org

The catalytic mechanism of GlmM is complex, requiring the enzyme to be in a phosphorylated state to be active. nih.govnih.gov The reaction proceeds via a classical ping-pong bi-bi mechanism, with alpha-D-glucosamine 1,6-bisphosphate serving as an intermediate. uniprot.org A specific serine residue (Ser102 in E. coli) in the active site is the site of this essential phosphorylation. nih.govnih.gov Inactivation of the glmM gene is detrimental to bacteria, leading to a depletion of peptidoglycan precursors, resulting in altered cell shape and eventual cell lysis. nih.gov

While its primary substrates are amino sugars, GlmM from E. coli has been shown to catalyze the interconversion of glucose-1-phosphate and glucose-6-phosphate, although this activity is approximately 1400-fold less efficient than its action on glucosamine-phosphates. nih.govuniprot.org

| Substrate | KM (mM) | Reference |

|---|---|---|

| Glucosamine-6-phosphate | 0.05 | uniprot.org |

| Glucosamine-1,6-diphosphate | 0.08 | uniprot.org |

| Glucose-1,6-diphosphate | 0.5 | uniprot.org |

| Glucose-1-phosphate | 0.65 | uniprot.org |

Role of Glucosamine 6 Phosphate As a Metabolic Intermediate

Integration within the Hexosamine Biosynthetic Pathway (HBP)

Glucosamine-6-phosphate is a central molecule in the Hexosamine Biosynthetic Pathway (HBP), a critical metabolic route that utilizes a fraction of the glucose entering a cell. nih.gov Under typical conditions, approximately 2-5% of cellular glucose is shunted into the HBP. nih.govresearchgate.net The synthesis of GlcN-6P is the first and rate-limiting step of this pathway. researchgate.netfrontiersin.orgebi.ac.uk This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which transfers an amino group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to form GlcN-6P. nih.govresearchgate.netyoutube.comacs.org This enzymatic step is practically irreversible and is a key regulatory point for the entire pathway. ebi.ac.uktandfonline.com

The HBP, and by extension GlcN-6P, is considered a cellular nutrient sensor because its flux is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP, thereby integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgnih.govahajournals.org The pathway's end-product, UDP-GlcNAc, provides feedback inhibition to GFAT, thus regulating the entry of substrates into the HBP. frontiersin.org

The reversible conversion of GlcN-6P back to fructose-6-phosphate and ammonium (B1175870) is catalyzed by glucosamine-6-phosphate deaminase (GNPDA), providing a mechanism to control the metabolic flux between the HBP and glycolysis. nih.govuniprot.org This allows the cell to fine-tune the levels of hexosamine intermediates in response to metabolic demands. nih.govuniprot.org

Precursor for Uridine (B1682114) Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) Synthesis

A primary fate of Glucosamine-6-phosphate is its conversion into Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for the synthesis of all amino sugar-containing macromolecules. ebi.ac.ukwikipedia.org The synthesis of UDP-GlcNAc from GlcN-6P involves a series of enzymatic reactions:

Acetylation: Glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the acetylation of GlcN-6P, using acetyl-CoA as the acetyl donor, to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). researchgate.netub.edu

Isomerization: Phosphoacetylglucosamine mutase (PGM3/AGM1) then converts GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). researchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1P with UTP (uridine triphosphate) to produce UDP-GlcNAc. researchgate.net

This multi-step conversion highlights the central role of GlcN-6P as the committed precursor for this essential nucleotide sugar.

The UDP-GlcNAc synthesized from Glucosamine-6-phosphate is the essential substrate for two major forms of protein glycosylation: N-linked glycosylation and O-GlcNAcylation. researchgate.netnih.govresearchgate.net

N-linked glycosylation: This process, occurring in the endoplasmic reticulum and Golgi apparatus, involves the attachment of complex oligosaccharide chains (glycans) to asparagine residues of proteins. UDP-GlcNAc is a crucial building block for the synthesis of the lipid-linked oligosaccharide precursor required for this modification, which is vital for protein folding, stability, and trafficking. researchgate.netub.edu

O-GlcNAcylation: This is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. researchgate.netmdpi.comnih.gov This process is catalyzed by O-GlcNAc transferase (OGT) and the removal of the sugar is catalyzed by O-GlcNAcase (OGA). researchgate.netahajournals.org O-GlcNAcylation is a key regulatory mechanism, akin to phosphorylation, that modulates protein activity, localization, and stability in response to nutrient status and cellular stress. nih.govrupress.orgresearchgate.net The interplay between O-GlcNAcylation and phosphorylation is complex, with both modifications sometimes competing for the same or adjacent sites on a protein. nih.gov

The availability of UDP-GlcNAc, which is directly dependent on the flux through the HBP starting with GlcN-6P, directly influences the extent of protein glycosylation, thereby linking cellular metabolism to fundamental signaling and regulatory processes. frontiersin.org

In bacteria, Glucosamine-6-phosphate is an indispensable precursor for the synthesis of peptidoglycan (PG), a major component of the bacterial cell wall that provides structural integrity and protection. nih.govnih.gov UDP-GlcNAc, derived from GlcN-6P, is a direct precursor for the synthesis of the repeating disaccharide units of peptidoglycan. nih.gov

The synthesis of these precursors is a critical process for bacterial survival, and enzymes in this pathway are attractive targets for antimicrobial drugs. For instance, the enzyme GlmU, which has both acetyltransferase and pyrophosphorylase activities in the conversion of glucosamine-1-phosphate to UDP-GlcNAc, is a key enzyme in peptidoglycan precursor synthesis. nih.gov The essentiality of GlcN-6P synthase for the viability of bacteria and fungi further highlights its importance in these organisms. tandfonline.com

Interconnection with Glycolysis and Pentose Phosphate (B84403) Pathway

Glucosamine-6-phosphate and the Hexosamine Biosynthetic Pathway are intricately linked with glycolysis and the Pentose Phosphate Pathway (PPP). The very synthesis of GlcN-6P utilizes fructose-6-phosphate, a key intermediate of glycolysis. nih.govnih.govresearchgate.net This establishes a direct branch point from glucose catabolism into hexosamine metabolism.

The enzyme glucosamine-6-phosphate deaminase (GNPDA) provides a reverse link, converting GlcN-6P back into fructose-6-phosphate and ammonium. nih.govuniprot.org This allows the carbon skeleton of glucosamine (B1671600) to be channeled back into glycolysis for energy production or into the Pentose Phosphate Pathway. nih.govnih.gov The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. O-GlcNAc modification of phosphofructokinase 1 (PFK1), a key glycolytic enzyme, can modulate its activity and increase the flux of glucose through the PPP. rupress.org

This bidirectional connection allows the cell to balance the metabolic flux between energy production (glycolysis), biosynthetic precursor synthesis (PPP), and the production of glycosylation substrates (HBP) based on its physiological state. In some cancer cells, for example, GNPDA1 is highly expressed, potentially promoting the catabolism of hexosamines to provide fructose-6-phosphate to fuel the high glycolytic rates characteristic of the Warburg effect. nih.gov

Role in Aminosugar and Nucleotide Sugar Metabolism

Glucosamine-6-phosphate is a cornerstone of amino sugar and nucleotide sugar metabolism. creative-proteomics.com Amino sugars are monosaccharides where a hydroxyl group is replaced by an amino group, and they are fundamental components of many biological structures. creative-proteomics.com GlcN-6P is the primary entry point for the synthesis of other amino sugars and their activated forms, the nucleotide sugars. wikipedia.orgnih.gov

The pathway initiated by the formation of GlcN-6P leads to the production of UDP-GlcNAc, which is not only a donor for glycosylation but can also be further metabolized. For example, UDP-GlcNAc can be converted to UDP-N-acetylgalactosamine (UDP-GalNAc), another important nucleotide sugar required for the synthesis of specific glycans and proteoglycans. ub.edu

The metabolism of these sugars is crucial for the synthesis of a wide range of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans (such as hyaluronan), which are essential for cell-cell recognition, signaling, and the formation of the extracellular matrix. uniprot.orgwikipedia.org Therefore, the metabolic fate of Glucosamine-6-phosphate is a critical determinant in the biosynthesis of a diverse array of complex carbohydrates that are vital for cellular and organismal function.

Regulation of Glucosamine 6 Phosphate Metabolism

Allosteric Regulation of Glucosamine-6-Phosphate Synthase

Glucosamine-6-phosphate synthase (GlmS), the enzyme responsible for the synthesis of GlcN-6-P from fructose-6-phosphate (B1210287) and glutamine, is a key point of regulation in the hexosamine pathway. nih.govrcsb.org Its activity is modulated by feedback inhibition and phosphorylation, particularly in eukaryotes.

Feedback Inhibition by Downstream Metabolites (e.g., UDP-GlcNAc in eukaryotes)

In eukaryotic organisms, glucosamine-6-phosphate synthase is subject to allosteric feedback inhibition by a downstream product of the hexosamine pathway, uridine (B1682114) 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govnih.gov When the cellular concentration of UDP-GlcNAc is sufficiently high, it binds to a regulatory site on the GlmS enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic activity and, consequently, a reduction in the rate of GlcN-6-P synthesis. nih.gov This negative feedback loop ensures that the production of GlcN-6-P and its subsequent metabolites is tightly coupled to the cell's current needs, preventing the wasteful expenditure of resources and the accumulation of potentially toxic intermediates. In contrast, the GlcN-6-P synthase in Gram-positive bacteria is not allosterically regulated. nih.gov

Protein Kinase A-Mediated Phosphorylation

The activity of eukaryotic glucosamine-6-phosphate synthase is also regulated by post-translational modification, specifically phosphorylation by protein kinase A (PKA). nih.govnih.gov PKA is a versatile enzyme that transfers a phosphate (B84403) group from ATP to specific serine or threonine residues on a target protein. youtube.com Phosphorylation of GlmS by PKA can have a dual effect on its function. Research has shown that phosphorylation can lead to a decrease in the baseline activity of the enzyme. nih.gov Concurrently, it can also abolish the feedback inhibition by UDP-GlcNAc. nih.gov This uncoupling of the feedback mechanism allows for the continued production of GlcN-6-P even when downstream products are abundant, a scenario that may be important under specific physiological conditions or cellular stresses.

| Regulatory Mechanism | Effector Molecule | Organism Type | Effect on GlmS Activity |

| Feedback Inhibition | UDP-GlcNAc | Eukaryotes | Inhibition |

| Phosphorylation | Protein Kinase A | Eukaryotes | Decreased baseline activity and abolition of feedback inhibition |

Genetic and Transcriptional Regulation

In bacteria, the regulation of GlcN-6-P metabolism occurs primarily at the genetic and transcriptional level, with the glmS riboswitch playing a central role. nih.gov

GlmS Riboswitch Mechanism in Bacteria

The glmS riboswitch is a structured non-coding RNA element located in the 5' untranslated region (5' UTR) of the messenger RNA (mRNA) that codes for glucosamine-6-phosphate synthase. nih.govwikipedia.org This riboswitch acts as a sensor for intracellular GlcN-6-P levels and directly controls the expression of the glmS gene. nih.gov

Glucosamine-6-Phosphate as a Ribozyme Activator

The glmS riboswitch possesses intrinsic self-cleaving ribozyme activity. nih.gov This catalytic activity is allosterically activated by the binding of GlcN-6-P. nih.govnih.gov When the cellular concentration of GlcN-6-P rises, it binds to a specific pocket within the ribozyme's three-dimensional structure. nih.gov This binding event is highly specific; for instance, glucose-6-phosphate, which differs only by the absence of an amino group, acts as an inhibitor of the ribozyme. nih.gov The binding of GlcN-6-P facilitates a conformational change that promotes the self-cleavage of the mRNA transcript. wikipedia.org This self-cleavage occurs at a specific site within the riboswitch sequence. nih.gov

Negative Feedback Control of GlmS Gene Expression

In Escherichia coli, the regulation of glmS expression is further modulated by a small RNA called GlmZ and a protein named YhbJ. nih.govresearchgate.net GlmZ positively controls the glmS mRNA in response to GlcN-6-P concentrations, while YhbJ negatively regulates GlmZ and is essential for sensing the metabolite. nih.gov

| Regulatory Component | Function | Effect of High GlcN-6-P |

| GlmS Riboswitch | Senses GlcN-6-P and self-cleaves | Activation of self-cleavage |

| Glucosamine-6-Phosphate (GlcN-6-P) | Allosteric activator of the ribozyme | Binds to riboswitch, inducing cleavage |

| GlmS mRNA | Codes for Glucosamine-6-phosphate synthase | Degraded after cleavage |

| Glucosamine-6-phosphate synthase | Synthesizes GlcN-6-P | Production is decreased |

Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB/GNPDA)

Glucosamine-6-phosphate deaminase (NagB), a key enzyme that channels GlcN-6-P into glycolysis by converting it to fructose-6-phosphate and ammonia (B1221849), is subject to sophisticated allosteric regulation. nih.govwikipedia.org This allows for rapid fine-tuning of its activity in response to the immediate metabolic state of the cell.

In E. coli, NagB is a classic example of an allosteric enzyme. It is a homohexameric protein that is significantly activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P) . asm.orgnih.govsemanticscholar.org GlcNAc-6P is the product of the first step in GlcNAc catabolism and the substrate for the preceding enzyme in the pathway, NagA (GlcNAc-6P deacetylase). nih.gov

The binding of GlcNAc-6P to an allosteric site on the NagB enzyme increases the enzyme's affinity for its substrate, GlcN-6-P, and enhances its catalytic capacity. nih.govnih.gov This is a form of feed-forward activation, where a metabolite early in the pathway activates an enzyme further down the line. nih.gov This mechanism ensures that as the influx of GlcNAc increases, leading to higher levels of GlcNAc-6P, the capacity of NagB to process the resulting GlcN-6-P is also increased, preventing a metabolic bottleneck and the accumulation of intermediates. nih.govresearchgate.net Studies have shown that growth on GlcNAc leads to a 10- to 20-fold increase in the intracellular pools of both GlcNAc-6P and GlcN-6P compared to growth on glucose, conditions which drive NagB into its highly active state. asm.orgasm.org

The activity of glucosamine-6-phosphate deaminase can be inhibited by molecules that are structurally similar to its substrate or transition state. These inhibitors are valuable tools for studying the enzyme's mechanism and structure. One such specific inhibitor for the E. coli NagB enzyme is 2-amino-2-deoxy-D-glucitol-6-phosphate (GlcN-ol-6P) . uniprot.org This compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the natural substrate, GlcN-6-P. uniprot.org Another inhibitor, 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) , has been identified as an inhibitor of the sugar isomerizing domain of glucosamine-6-phosphate synthase, which shares structural similarities with the deaminase. researchgate.net

| Inhibitor | Type of Inhibition | Target Enzyme |

| 2-amino-2-deoxy-D-glucitol-6-phosphate (GlcN-ol-6P) | Competitive | Glucosamine-6-phosphate deaminase (NagB) uniprot.org |

| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Active Site-Directed | Glucosamine-6-phosphate synthase researchgate.net |

In addition to small-molecule allosteric effectors, the activity of NagB in E. coli is also modulated through direct protein-protein interactions. These interactions provide a higher level of regulatory complexity, integrating signals from other key metabolic pathways, particularly those related to nitrogen and carbon status.

Research has provided evidence that NagB is allosterically activated by the uridylylated form of the nitrogen regulatory protein PII (U-PII) and by N-acetylglucosamine-6-phosphate epimerase (NanE) . asm.org The PII protein is a central signal transducer in nitrogen metabolism, and its uridylylation state reflects the cell's nitrogen abundance. asm.org The activation of NagB by U-PII creates a direct link between carbon/amino sugar metabolism and nitrogen status, ensuring that the ammonia released from GlcN-6-P deamination can be efficiently assimilated. asm.org

Furthermore, the phosphocarrier protein HPr , a component of the phosphotransferase system (PTS) for sugar transport, also interacts with and activates NagB, but this activation is dependent on the presence of the allosteric activator GlcNAc-6P. asm.org This tripartite regulation ensures that NagB is highly active only when there is a clear signal for amino sugar availability (presence of GlcNAc-6P) and transport (non-phosphorylated HPr). asm.org Modeling studies suggest that HPr and U-PII (or HPr and NanE) can bind simultaneously to the NagB hexamer to synergistically enhance its activity. asm.org

| Interacting Protein | Cellular Function | Effect on NagB Activity |

| U-PII (Uridylylated PII) | Nitrogen metabolism signaling | Allosteric activation asm.org |

| NanE (GlcNAc-6P epimerase) | Sialic acid metabolism | Allosteric activation asm.org |

| HPr (Histidine-containing phosphocarrier protein) | Phosphotransferase system (PTS) | Activation (dependent on GlcNAc-6P) asm.org |

Comparative Biochemistry and Biology of Glucosamine 6 Phosphate Metabolism

Evolutionary Divergence of Glucosamine-6-Phosphate Synthetases and Deaminases

The enzymes responsible for the synthesis and degradation of GlcN-6-P, GlmS and NagB respectively, show significant evolutionary divergence in their structure and regulatory mechanisms.

Glucosamine-6-phosphate synthase (GlmS) , while catalyzing the same reaction, exhibits a notable structural difference between prokaryotes and eukaryotes. In bacteria like E. coli, GlmS is typically a homodimer. nih.gov In contrast, eukaryotic GlcN-6-P synthases, from fungi to mammals, are homotetramers. This difference in quaternary structure is associated with distinct regulatory mechanisms. Eukaryotic GlmS is subject to allosteric feedback inhibition by the downstream product UDP-GlcNAc, a feature absent in its prokaryotic counterparts. mdpi.com Furthermore, eukaryotic GlmS can be regulated by phosphorylation, adding another layer of control not typically seen in bacteria. mdpi.comfrontiersin.org

Glucosamine-6-phosphate deaminase (NagB) also displays considerable evolutionary diversity. Sequence analyses have revealed different classes of NagB. The E. coli enzyme is a hexamer that is allosterically activated by GlcNAc-6-P. nih.gov In contrast, the NagB from Bacillus subtilis is a monomeric enzyme that is active without an allosteric activator. nih.gov This suggests that the requirement for allosteric activation evolved in certain bacterial lineages, possibly to provide a more sophisticated level of control over amino sugar catabolism. Human glucosamine-6-phosphate deaminase also exists and shares homology with bacterial enzymes.

Species-Specific Regulatory Mechanisms

The regulation of GlcN-6-P metabolism is finely tuned to meet the specific needs of different organisms, leading to a variety of species-specific control mechanisms.

In Escherichia coli , the synthesis of GlmS is controlled at the post-transcriptional level by a sophisticated feedback loop involving two small non-coding RNAs, GlmY and GlmZ. pdbus.orgnih.gov When GlcN-6-P levels are low, GlmZ is stabilized and protects the glmS mRNA from degradation, leading to increased GlmS synthesis. This allows the cell to rapidly respond to the need for peptidoglycan precursors.

In Streptococcus mutans , the GntR-family transcriptional regulator, NagR, plays a central role. nih.govecmdb.ca NagR differentially regulates the expression of glmS (synthesis) and the nagAB operon (catabolism) in response to the availability of amino sugars. This allows for a coordinated response, ensuring that the bacteria can efficiently utilize available nutrients while maintaining cell wall integrity. nih.gov

In eukaryotes such as Candida albicans and mammals, a key regulatory feature is the allosteric feedback inhibition of GlcN-6-P synthase by UDP-GlcNAc. mdpi.com This allows for direct control of the HBP flux in response to the availability of its end product. Additionally, phosphorylation of the enzyme, for instance by Protein Kinase A (PKA) in C. albicans, provides a mechanism to integrate signals from other pathways, such as those responding to nutrient stress, with the rate of chitin (B13524) synthesis. nih.govfrontiersin.org This level of regulation is critical for processes like the yeast-to-hypha transition in C. albicans, which is linked to its pathogenicity. nih.gov

Methodologies for Academic Research on Glucosamine 6 Phosphate

Enzymatic Assays for Activity and Kinetics

Enzymatic assays are crucial for measuring the rate of a reaction catalyzed by an enzyme and for determining its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). thermofisher.com These assays are fundamental to understanding enzyme function and inhibition.

Several methods are employed to assay the enzymes involved in GlcN-6-P metabolism:

Spectrophotometric Assays: These are common and cost-effective methods that measure the change in absorbance of light at a specific wavelength as a reaction proceeds. thermofisher.com For enzymes like glucosamine-6-phosphate synthase (GlmS), coupled enzyme assays are often used. nih.gov For instance, the production of glucosamine-6-phosphate can be coupled to the activity of another enzyme that generates a product with a distinct absorbance. A classic colorimetric method, the Elson-Morgan reaction, can also be used to quantify glucosamine (B1671600), which is a product of GlcN-6-P. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This modern technique offers a highly sensitive and direct way to measure the production of GlcN-6-P. nih.gov It allows for the quantification of both the substrate and product simultaneously, providing a detailed kinetic analysis of enzymes like GlmS. nih.gov This method has been optimized for studying the synthase activity of GlmS by following the in situ N-acetylation of GlcN-6-P. nih.gov

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC): These techniques directly measure the heat released or absorbed during an enzymatic reaction. nih.gov ITC and DSC have been used to determine the kinetic and thermodynamic parameters of E. coli GlmS, providing insights into the different activities of the enzyme (synthase, glutaminase (B10826351), and hemi-synthase). nih.gov

Coupled Assays for Mutases: The activity of phosphoglucosamine mutase (AGM1), which interconverts GlcNAc-6-P and GlcNAc-1-P, can be measured using coupled assays. researchgate.net For example, the production of GlcNAc-1-P can be coupled to the reaction of UDP-N-acetylglucosamine pyrophosphorylase (UAP1) and pyrophosphatase. researchgate.net

The table below summarizes some of the reported kinetic parameters for enzymes involved in GlcN-6-P metabolism.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Assay Method |

| Glucosamine-6-Phosphate Synthase | Saccharomyces cerevisiae | D-fructose 6-phosphate | 2.8 | 6.9 | Not specified |

| N-acetylphosphoglucosamine Mutase | Aspergillus fumigatus | GlcNAc-6P | 0.025 | Not specified | Coupled assay with UAP1 |

| N-acetylphosphoglucosamine Mutase | Aspergillus fumigatus | Glc-6P | 0.300 | Not specified | Coupled assay with G6PDH |

| N-acetylphosphoglucosamine Mutase | Aspergillus fumigatus | Glc-1P | 1.2 | Not specified | Coupled assay with G6PDH |

| Glucosamine-6-phosphate deaminase | Bacillus subtilis | Glucosamine-6-phosphate | 0.13 | 28 s⁻¹ (kcat) | Not specified |

Molecular Biology Techniques

Molecular biology techniques are indispensable for studying the enzymes of the GlcN-6-P pathway at the genetic and protein level. These methods allow for the production of large quantities of enzymes for biochemical and structural studies, as well as for investigating the roles of specific amino acid residues in enzyme function.

The process of gene cloning involves isolating a gene of interest and inserting it into a vector, which can then be introduced into a host organism for protein expression. scispace.com This allows for the production of large quantities of a specific protein for purification and characterization. scispace.com

Glucosamine-6-Phosphate Synthase (GlmS): The gene for GlmS from Saccharomyces cerevisiae has been successfully expressed in Pichia pastoris, a yeast expression system known for its ability to produce high levels of recombinant proteins. nih.gov The enzyme was purified to near homogeneity using gel exclusion chromatography. nih.gov

Glucosamine-6-Phosphate N-acetyltransferase (GNA1): The human liver GNA1 was expressed in a soluble form in Escherichia coli. osti.gov The protein was purified to homogeneity using a two-step process involving Ni²⁺-chelating chromatography followed by size-exclusion chromatography. osti.gov

Phosphoglucosamine Mutase (GlmM): The glmM gene from E. coli has been cloned and the protein purified to homogeneity. nih.gov This allowed for detailed kinetic studies and the identification of the active site phosphorylation. nih.gov

Site-directed mutagenesis is a powerful technique used to change specific amino acids in a protein's sequence. nih.gov This allows researchers to investigate the role of individual amino acid residues in catalysis, substrate binding, and regulation.

Glucosamine-6-Phosphate Synthase (GlmS): Site-saturation mutagenesis of residues in Bacillus subtilis GlmS led to the identification of a mutant (L593S) with significantly increased enzyme activity. nih.gov Molecular dynamics simulations suggested that this mutation enhanced the flexibility of the protein, leading to improved catalytic efficiency. nih.gov Another study engineered Bacillus subtilis GlmS using a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy, resulting in a variant with a 1736-fold increase in catalytic activity towards D-fructose. acs.org

Phosphoglucosamine Mutase (GlmM): Mutagenesis of Ser100 to threonine in E. coli GlmM resulted in a 20-fold increase in its non-specific phosphoglucomutase activity, highlighting the role of this residue in determining substrate specificity. nih.gov In another study on Aspergillus fumigatus AGM1, mutating the active site serine (Ser69) to alanine (B10760859) completely abolished enzyme activity, confirming its critical role in catalysis. researchgate.net

Glucosamine-6-Phosphate N-acetyltransferase (GNA1): A missense mutation (G68S) in the GNA1 gene in Arabidopsis was shown to cause temperature-dependent growth defects and ectopic lignin (B12514952) deposition. nih.gov Enzyme activity assays of the mutant protein revealed its thermolability compared to the wild-type. nih.gov

Creating knockout models, where a specific gene is deleted or inactivated, is a key strategy to understand the physiological role of a gene and its corresponding protein.

Glucosamine-6-Phosphate Synthase (glmS): In Bacillus subtilis, the glmS ribozyme, which is responsive to GlcN6P levels, was engineered to dynamically control metabolic flux for the overproduction of N-acetylglucosamine (GlcNAc). nih.gov This involved introducing a terminator to release feedback inhibition and using the ribozyme to regulate the expression of other key metabolic enzymes. nih.gov

Glucosamine-6-Phosphate Deaminase (nagB): Studies in E. coli have extensively used knockout models of the nagB gene, which encodes glucosamine-6-phosphate deaminase. These studies have been crucial in elucidating the regulation and metabolic role of this enzyme in the utilization of glucosamine. nih.gov

Phosphoglucosamine Mutase (glmM): Deletion of the glmM gene in Streptococcus suis resulted in aberrant cell morphology and attenuated virulence, demonstrating the essential role of this enzyme in cell wall synthesis. nih.gov

Structural Biology Approaches

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the three-dimensional structure of proteins. This information is invaluable for understanding enzyme mechanisms, substrate binding, and for the rational design of inhibitors.

X-ray crystallography involves crystallizing a protein and then bombarding the crystal with X-rays. The diffraction pattern produced can be used to calculate the electron density and thus determine the arrangement of atoms in the protein.

Glucosamine-6-Phosphate Synthase (GlmS): The crystal structure of E. coli GlmS revealed a homodimeric molecule with two distinct domains. rcsb.org A hydrophobic channel connects the glutaminase active site with the isomerase active site, allowing for the transfer of ammonia (B1221849) from glutamine to fructose-6-phosphate (B1210287). rcsb.org The structure also shed light on the large domain movements that occur upon substrate binding. rcsb.org The binding pocket of GlmS has been shown to contain several key amino acid residues, including VAL399, GLN348, and LYS603. researchgate.net

Glucosamine-6-Phosphate N-acetyltransferase (GNA1): Crystals of human liver GNA1 have been obtained and diffracted to 2.6 Å resolution, paving the way for the determination of its three-dimensional structure. osti.gov

Phosphoglucosamine Mutase (AGM1/GlmM): The crystal structure of Aspergillus fumigatus AGM1 has been determined, providing insights into its dual phosphoglucomutase and phosphoacetylglucosamine mutase activity. researchgate.net The structure of human glucosamine-6-phosphate deaminase has also been solved at high resolution, revealing structural differences compared to its E. coli homologue that may explain their different kinetic and allosteric properties. nih.gov

glmS Ribozyme: The structure of the Bacillus anthracis glmS ribozyme has been solved in various states, including before ligand binding and after the cleavage reaction. nih.gov These structures show an active site that is pre-organized to bind GlcN6P. nih.gov Structures of the ribozyme bound to the inhibitor glucose-6-phosphate (Glc6P) and the activator mannosamine-6-phosphate (MaN6P) have also been determined, revealing similar binding modes to GlcN6P. nih.govnih.gov

The table below provides a summary of some of the crystallographic data available for enzymes in the GlcN-6-P pathway.

| Protein | Organism | PDB ID | Resolution (Å) | Ligand(s) |

| Glucosamine-6-phosphate synthase | Escherichia coli | 1JXA | 3.10 | Glucose-6-phosphate |

| Human glucosamine-6-phosphate deaminase | Homo sapiens | Not Specified | 1.75 | Not Specified |

| Glucosamine-6-phosphate N-acetyltransferase | Homo sapiens | Not Specified | 2.6 | Not Specified |

| glmS Ribozyme | Bacillus anthracis | Not Specified | 3.1 (apo) | None, GlcN6P, Glc6P, MaN6P |

Small-Angle X-ray Scattering (SAXS) for Solution Structures

Small-Angle X-ray Scattering (SAXS) is a powerful biophysical technique used to study the size and shape of molecules in solution. This method provides low-resolution structural information about macromolecules, including proteins and nucleic acids, by measuring the scattering of X-rays as they pass through a sample. In the context of glucosamine-6-phosphate (GlcN-6-P), SAXS can be employed to understand its conformation and its interactions with enzymes in a solution state, which is often more biologically relevant than the crystalline state.

While direct SAXS studies focusing solely on the small molecule GlcN-6-P are uncommon due to its small size, the technique is invaluable for studying its effects on larger macromolecules. For example, the allosteric regulation of enzymes like GlcN-6-P synthase by its product, GlcN-6-P, can be investigated using SAXS to observe the global conformational changes that lead to feedback inhibition.

Molecular Docking and Computational Modeling

Molecular docking and computational modeling are indispensable tools in modern biochemistry for predicting the interaction between a ligand, such as glucosamine-6-phosphate, and its protein target. These computational methods provide insights into the binding mode, affinity, and specificity of the interaction at an atomic level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For GlcN-6-P, this involves docking the molecule into the active or allosteric site of an enzyme. The process generates various possible binding poses, which are then scored based on a scoring function that estimates the binding free energy. This can help identify the key amino acid residues involved in recognizing and binding GlcN-6-P. For instance, docking studies can elucidate the hydrogen bonding network and electrostatic interactions between the phosphate (B84403) and hydroxyl groups of GlcN-6-P and the corresponding residues in the enzyme's binding pocket.

Computational modeling extends beyond simple docking to include more sophisticated techniques like molecular dynamics (MD) simulations. An MD simulation can model the dynamic behavior of the GlcN-6-P-enzyme complex over time, providing a more realistic picture of the interaction. This can reveal how the binding of GlcN-6-P influences the flexibility and conformational dynamics of the enzyme, which is often critical for its function and regulation. These computational approaches are particularly powerful when combined with experimental data from techniques like X-ray crystallography or NMR spectroscopy to validate and refine the models.

Metabolic Tracing Techniques (e.g., Isotopic Labeling)

Metabolic tracing using isotopic labeling is a fundamental technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. In the context of glucosamine-6-phosphate, stable isotopes such as ¹³C or ¹⁵N can be incorporated into precursor molecules like glucose or glutamine.

When cells are cultured in the presence of these labeled precursors, the isotopes are incorporated into downstream metabolites, including GlcN-6-P. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the labeled atoms. This allows for the direct measurement of the rate of GlcN-6-P synthesis and its conversion into other metabolites within the hexosamine biosynthetic pathway (HBP). For example, by supplying [U-¹³C₆]-glucose to cells, the carbon atoms in the resulting GlcN-6-P will be labeled with ¹³C. The extent and pattern of this labeling can provide quantitative data on the activity of the HBP under different physiological or pathological conditions.

Isotopic labeling is also instrumental in understanding the regulation of metabolic pathways. For instance, researchers can investigate how different stimuli, such as growth factors or nutrient availability, affect the flux through the HBP by measuring changes in the isotopic enrichment of GlcN-6-P and its derivatives. This provides a dynamic view of metabolic regulation that is not achievable with simple measurements of metabolite concentrations.

Analytical Chemistry for Metabolite Quantification in Biological Samples

Accurate quantification of glucosamine-6-phosphate in biological samples such as cell extracts, tissues, and biofluids is essential for understanding its role in metabolism and disease. Several analytical chemistry techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being one of the most powerful and widely used methods.

LC-MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. For GlcN-6-P analysis, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode because it is well-suited for retaining and separating polar metabolites like sugar phosphates. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is measured. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are commonly used MS techniques for targeted quantification. These methods offer high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for GlcN-6-P.

Below is a table summarizing a typical LC-MS/MS method for the quantification of GlcN-6-P:

| Parameter | Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Amide or other polar stationary phase |

| Mobile Phase | Acetonitrile/water gradient with a buffer (e.g., ammonium (B1175870) acetate) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Technique | Triple Quadrupole (QqQ) Mass Spectrometer |

| Quantification Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 258.06 |

| Product Ion (m/z) | 79.0 (phosphate group fragment) |

In addition to LC-MS, other techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, and enzymatic assays coupled with spectrophotometric or fluorometric detection can also be used for GlcN-6-P quantification. However, LC-MS generally offers superior sensitivity and specificity, making it the gold standard for metabolomics studies.

Future Directions in Glucosamine 6 Phosphate Research

The intermediate metabolite, Glucosamine-6-phosphate (GlcN6P), stands at a critical juncture of cellular metabolism, linking glycolysis to the hexosamine biosynthetic pathway (HBP). This pathway is essential for the synthesis of vital biomolecules, including amino sugars and their derivatives. While the core functions of GlcN6P are well-established, ongoing research continues to unveil new layers of complexity, promising to expand our understanding and application of this compound. Future investigations are poised to explore novel enzymatic roles, intricate regulatory networks, the potential of synthetic analogues, and innovative biotechnological applications.

Q & A

Q. What is the biosynthetic pathway of glucosamine-6-phosphate (GlcN6P) in biological systems?

GlcN6P is synthesized via the hexosamine biosynthesis pathway, where fructose-6-phosphate (Fru-6-P) and glutamine serve as substrates. The reaction is catalyzed by glucosamine-6-phosphate synthase (G6PS), which transfers an amino group from glutamine to Fru-6-P, forming GlcN6P and glutamate. This step is irreversible and rate-limiting, making G6PS a critical regulatory enzyme . Methodologically, isotopic labeling (e.g., ¹⁴C-glutamine) and enzymatic assays (e.g., monitoring glutamate release) are used to track flux through this pathway .

Q. Which analytical methods are employed for detecting GlcN6P and its derivatives in complex matrices?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used for separation and quantification, particularly for nitrogenous sugars like GlcN6P . Capillary electrophoresis (CE) offers high resolution for charged species, while novel methods such as engineered glucosamine-6-phosphate deaminase (GPDA) variants enable enzyme-mediated detection via precipitation or fluorescence assays . Mass spectrometry (MS) coupled with LC provides structural confirmation and sensitivity for trace analysis .

Advanced Research Questions

Q. How can molecular docking and computational modeling optimize inhibitor design targeting G6PS?

Molecular docking (e.g., using MOE or AutoDock) screens compound libraries against G6PS crystal structures (e.g., PDB:2VF5) to predict binding affinities. Key parameters include binding energy (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Ala602, Thr302). For example, 1,5-benzothiazepine derivatives showed binding energies of −7.35 to −9.99 kcal/mol, validated by in vitro IC₅₀ assays . Advanced protocols incorporate molecular dynamics (MD) simulations to assess stability and allosteric effects .

Q. What experimental strategies validate allosteric regulation and feedback inhibition of G6PS?

- Kinetic assays : Measure enzyme activity under varying concentrations of UDP-N-acetylglucosamine (UDP-GlcNAc), a feedback inhibitor. For Candida albicans G6PS, UDP-GlcNAc reduces activity by 75% at 1 mM .

- Protection studies : Use substrate analogs (e.g., fructose-6-phosphate) to compete with irreversible inactivators (e.g., N-iodoacetylglucosamine 6-phosphate), revealing dissociation constants (e.g., Kd = 3.3 × 10⁻⁷ M for Fru-6-P binding) .

- Structural analysis : Cryo-EM or X-ray crystallography identifies conformational changes induced by ligand binding, such as domain movements in E. coli G6PS .

Q. How can G6PS be utilized as a food-grade selective marker in microbial engineering?

The glmS gene encoding G6PS enables auxotrophic selection in engineered microorganisms. Strains lacking glmS require exogenous GlcN6P for growth, allowing selection without antibiotics. This system supports industrial fermentation using multiple carbon sources (e.g., glucose and glycerol) under low selection pressure, enhancing biomass yield . Optimization involves promoter engineering and growth phase-specific expression profiling via qRT-PCR .

Q. What methodologies enable GlcN6P detection using engineered enzyme variants?

Rational enzyme engineering of GPDA introduces mutations (e.g., S148A) to enhance sensitivity to GlcN6P. Plate-based screening with chromogenic substrates (e.g., p-nitrophenyl-β-D-glucopyranoside) quantifies activity, while liquid assays monitor turbidity changes from enzyme precipitation . Fluorescence resonance energy transfer (FRET)-based GPDA reporters are under development for real-time monitoring .

Q. How does structural analysis of G6PS inform antimicrobial development?

Crystal structures reveal a hydrophobic ammonia channel connecting glutaminase and isomerase active sites in G6PS. Inhibitors targeting this channel (e.g., 6-azido-GlcN analogs) disrupt ammonia transfer, validated by enzymatic inactivation assays (e.g., kcat/KM reduction) . For ribozyme-based regulation (e.g., glmS ribozyme), GlcN6P acts as a cofactor inducing self-cleavage of mRNA, a mechanism probed via mutagenesis and stopped-flow kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.